5,10-Dihydrophenazine

Catalog No.
S569592
CAS No.
613-32-1
M.F
C12H10N2
M. Wt
182.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,10-Dihydrophenazine

CAS Number

613-32-1

Product Name

5,10-Dihydrophenazine

IUPAC Name

5,10-dihydrophenazine

Molecular Formula

C12H10N2

Molecular Weight

182.22 g/mol

InChI

InChI=1S/C12H10N2/c1-2-6-10-9(5-1)13-11-7-3-4-8-12(11)14-10/h1-8,13-14H

InChI Key

IVURTNNWJAPOML-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)NC3=CC=CC=C3N2

Canonical SMILES

C1=CC=C2C(=C1)NC3=CC=CC=C3N2

The exact mass of the compound 5,10-Dihydrophenazine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 402913. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

5,10-Dihydrophenazine (CAS 613-32-1) is a bicyclic, nitrogen-containing heterocyclic compound that serves as the fully reduced, hydrogenated counterpart to phenazine. In industrial and advanced laboratory procurement, it is primarily sourced as a highly reactive, electron-rich precursor for the synthesis of N,N'-disubstituted dihydrophenazines used in organic light-emitting diodes (OLEDs), organic atom transfer radical polymerization (O-ATRP) photocatalysts, and non-aqueous redox flow batteries. Unlike its oxidized parent, 5,10-dihydrophenazine features two secondary amine sites (N-H) that enable direct, dual functionalization via cross-coupling, while its intrinsic multi-stage redox activity allows for reversible transitions between neutral, radical cation, and dication states .

Procuring oxidized phenazine with the intent of performing in-house reduction introduces significant process inefficiencies, including low-yield conversion steps—often capping at 30% in biological or mild chemical reductions—and the requirement for strict anaerobic handling to prevent spontaneous re-oxidation . Furthermore, attempting to substitute 5,10-dihydrophenazine with mono-nitrogen analogs like phenothiazine fundamentally limits molecular design. Phenothiazine offers only a single N-alkylation or arylation site, which restricts the ability to symmetrically tune the steric and electronic environment required to achieve the specific excited-state lifetimes and extreme reduction potentials necessary for high-performance TADF emitters and photoredox catalysts[1].

Dual-Site Functionalization Capacity for Custom Redox Tuning

As a synthetic building block, 5,10-dihydrophenazine provides two reactive N-H sites, allowing for symmetric or asymmetric N,N'-disubstitution (e.g., via Buchwald-Hartwig coupling) to create custom electron-donating or withdrawing environments. In contrast, phenothiazine possesses only a single reactive nitrogen site. This dual-site availability allows 5,10-dihydrophenazine derivatives to achieve highly negative excited-state reduction potentials and tunable singlet-state lifetimes (ranging from 130 ps to 40 ns depending on the N-substituent), which are impossible to replicate with mono-substituted phenothiazine cores [1].

Evidence DimensionReactive N-H sites for functionalization
Target Compound Data2 sites (positions 5 and 10)
Comparator Or BaselinePhenothiazine (1 site)
Quantified Difference100% increase in functionalizable sites, enabling symmetric electronic tuning
ConditionsStandard N-alkylation/arylation synthesis workflows

Direct procurement of the dual-N-H core allows researchers to synthesize highly specialized, symmetrically tuned redox and TADF materials without being limited by mono-substitution.

Direct Procurement vs. In-Situ Reduction Yields

Procuring 5,10-dihydrophenazine directly eliminates the need for the reduction of phenazine. Literature indicates that mild or biological reduction of phenazine to 5,10-dihydrophenazine often suffers from low conversion efficiency, with optimized microbial reduction yielding only around 30% molar conversion. Chemical reductions require stringent inert atmospheres to prevent rapid re-oxidation. By starting with high-purity 5,10-dihydrophenazine, synthesis workflows bypass this 70% yield loss and the associated purification bottlenecks.

Evidence DimensionAvailable reduced core for downstream synthesis
Target Compound Data>95-98% pure starting material (direct procurement)
Comparator Or BaselineIn-situ reduction of phenazine (~30% molar conversion yield under mild conditions)
Quantified DifferenceBypasses ~70% yield loss and eliminates a complete synthetic/purification step
ConditionsStandard laboratory preparation vs. direct commercial sourcing

Purchasing the reduced form directly saves significant time, improves overall downstream yields, and reduces the need for specialized anaerobic reduction equipment.

Multi-Stage Redox Activity for Energy Storage

5,10-Dihydrophenazine serves as the foundational core for multi-redox materials used in non-aqueous redox flow batteries. Unlike simple single-electron donors, the dihydrophenazine core exhibits two distinct, reversible stages of electrochemical activity (neutral to radical cation, and radical cation to dication). When custom-functionalized (e.g., to form 5,10-bis(2-methoxyethyl)-5,10-dihydrophenazine), this core enables a two-electron transfer process. Pre-alkylated commercial alternatives like 5,10-dimethyl-5,10-dihydrophenazine (DMPZ) suffer from poor solubility in non-aqueous solvents, whereas starting from the unsubstituted 5,10-dihydrophenazine allows for the addition of custom solubilizing groups that can increase solubility by over 10-fold, directly maximizing battery energy density [1].

Evidence DimensionElectrochemical electron transfer capacity and solubility potential
Target Compound DataTwo-stage reversible oxidation (2e- transfer) with customizable solubility
Comparator Or BaselineStandard single-electron organic donors (1e- transfer) or pre-methylated DMPZ (low solubility)
Quantified DifferenceDoubles theoretical charge capacity per molecule; enables >10x solubility increase via custom N-alkylation
ConditionsCyclic voltammetry in non-aqueous electrolytes

Selecting this exact core allows battery developers to design custom, highly soluble multi-electron catholytes that outperform standard single-electron or poorly soluble pre-methylated benchmarks.

Janus-Type Photoredox Catalytic Potential

5,10-Dihydrophenazine derivatives exhibit unique 'Janus-type' photo-redox properties. Upon photoexcitation, the core acts as a potent reductant capable of reductive aryl halide cleavage, while the resulting open-shell radical cation can undergo further photoexcitation to become a strong oxidizing agent. This dual-action capability is fundamentally tied to the 1,4-dihydrodiazine central ring structure and is not present in the fully oxidized phenazine baseline, which acts primarily as a ground-state electron acceptor rather than a photo-excited donor[1].

Evidence DimensionPhotochemical role and reactivity
Target Compound DataStrong excited-state reductant (Janus-type reactivity)
Comparator Or BaselinePhenazine (Ground-state electron acceptor)
Quantified DifferenceEnables photo-driven reductive cleavage of aryl halides (e.g., up to 53% yield for specific derivatives) inaccessible to phenazine
ConditionsVisible light irradiation in photoredox catalytic cycles

For photocatalyst development, the dihydrophenazine core is strictly required to access the highly reducing excited states necessary for challenging organic transformations.

Precursor for O-ATRP Photocatalysts

5,10-Dihydrophenazine is the ideal starting material for synthesizing N,N'-diaryl dihydrophenazine organic photoredox catalysts. Its dual N-H sites allow for the attachment of specific electron-withdrawing or donating groups to precisely tune the singlet excited state reduction potential and excited-state lifetimes required for controlled atom transfer radical polymerization [1].

Synthesis of High-Solubility Catholytes for Redox Flow Batteries

Due to the poor non-aqueous solubility of pre-methylated derivatives (like DMPZ), battery researchers procure unsubstituted 5,10-dihydrophenazine to attach custom alkoxy or PEG-like chains (e.g., 2-methoxyethyl groups). This custom functionalization leverages the core's two-electron redox capacity while achieving the >10x solubility increase needed for high-energy-density membrane-free microfluidic RFBs [2].

Development of TADF Emitters for OLEDs

The core is utilized to synthesize advanced thermally activated delayed fluorescence (TADF) materials. By functionalizing the 5 and 10 positions with specific donor/acceptor moieties, materials scientists can achieve the precise steric twisting and electronic delocalization required for efficient reverse intersystem crossing (RISC) in next-generation displays [3].

XLogP3

3

Other CAS

613-32-1

Wikipedia

5,10-dihydrophenazine

Dates

Last modified: 08-15-2023

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